Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
An In-Depth Technical Guide to the Core Properties of 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one
1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one (CAS No. 259684-36-1) is a heterocyclic compound built upon the 6-azaindole framework.[1][2] More specifically, it belongs to the 6-azaindolinone class, featuring a fused pyrrole and pyridinone ring system. In contemporary drug discovery, such scaffolds are recognized as "privileged structures" due to their ability to serve as versatile platforms for interacting with a multitude of biological targets. This molecule, in particular, is valued as a molecular fragment—a small, low-complexity compound that serves as a critical starting point for elaboration into potent and selective drug candidates through fragment-based drug design (FBDD).[2]
The inherent structural rigidity, combined with the strategic placement of hydrogen bond donors and acceptors, makes the 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one core a compelling scaffold for targeting enzyme active sites, particularly kinase hinge regions.[3][4] Its derivatives have shown promise in the development of inhibitors for critical therapeutic targets, underscoring the importance of understanding its fundamental chemical and physical properties.[5] This guide provides a comprehensive technical overview of its synthesis, spectroscopic signature, reactivity, and applications, offering a foundational resource for its effective utilization in research and development.
Physicochemical and Structural Properties
A clear understanding of the molecule's basic properties is the cornerstone of its application in synthesis and screening. The key physicochemical parameters are summarized below.
| Property | Value | Source |
| CAS Number | 259684-36-1 | [6] |
| Molecular Formula | C₇H₆N₂O | [6] |
| Molecular Weight | 134.14 g/mol | [6] |
| Appearance | Typically an off-white or light-colored solid | Inferred from related compounds |
| XLogP3 (Predicted) | 0.6 | [7] (for N-methyl analog) |
Strategic Synthesis of the 6-Azaindolinone Core
The proposed pathway leverages a palladium-catalyzed cross-coupling reaction to build the azaindole, followed by a Baeyer-Villiger oxidation. This latter step is a classic and reliable method for converting a ketone into an ester or, in this case, a cyclic ketone into a lactone/lactam, which tautomerizes to the desired pyridinone.
Caption: Proposed synthetic workflow for 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one.
Experimental Protocol: A Step-by-Step Guide
Part 1: Synthesis of 6-Azaindole (1H-Pyrrolo[2,3-c]pyridine)
-
Sonogashira Coupling: To a solution of 3-amino-4-bromopyridine (1.0 eq) in a suitable solvent (e.g., THF/Et₃N mixture), add ethynyltrimethylsilane (1.2 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.05 eq), and a copper(I) co-catalyst like CuI (0.1 eq).
-
Execution: Heat the reaction mixture under an inert atmosphere (e.g., Argon) at 60-70 °C until TLC or LC-MS analysis indicates complete consumption of the starting bromide.
-
Work-up: After cooling, filter the reaction mixture through celite to remove catalyst residues. Concentrate the filtrate under reduced pressure. The crude product is then subjected to desilylation using a base like K₂CO₃ in methanol to yield 3-amino-4-ethynylpyridine.
-
Cyclization: Dissolve the crude 3-amino-4-ethynylpyridine in a high-boiling polar aprotic solvent such as DMF or NMP. Add a strong base, for instance, potassium tert-butoxide (KOtBu, 1.5 eq), in portions at room temperature.
-
Isolation: Heat the mixture to 100-120 °C for several hours. Monitor the formation of 6-azaindole by LC-MS. Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate). Purify by column chromatography to yield pure 6-azaindole.
Part 2: Synthesis of 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one
-
N-Protection: Dissolve 6-azaindole (1.0 eq) in dichloromethane (DCM). Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP). Stir at room temperature until protection of the pyrrole nitrogen is complete. Purify to obtain N-Boc-6-azaindole.
-
Baeyer-Villiger Oxidation: Dissolve the N-Boc-6-azaindole in a chlorinated solvent like DCM or chloroform. Cool the solution to 0 °C in an ice bath. Add meta-chloroperoxybenzoic acid (m-CPBA, ~1.5 eq) portion-wise, maintaining the temperature below 5 °C.
-
Causality: The electron-withdrawing Boc group helps to direct the oxidation and stabilize the intermediate. m-CPBA is a standard reagent for this transformation, reliably inserting an oxygen atom adjacent to the carbonyl group that is formed in situ or is already present.
-
-
Monitoring: Allow the reaction to stir at 0 °C and then warm slowly to room temperature. Monitor the reaction progress carefully by TLC/LC-MS.
-
Work-up and Deprotection: Upon completion, quench the reaction with a saturated solution of sodium thiosulfate, followed by sodium bicarbonate to neutralize excess acid. Extract the product with DCM. Concentrate the organic layers and treat the crude residue with trifluoroacetic acid (TFA) in DCM to remove the Boc protecting group.
-
Final Isolation: After deprotection is complete (monitored by LC-MS), neutralize the mixture and purify the final product, 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one, using column chromatography or recrystallization to obtain an analytically pure solid.
Predictive Spectroscopic and Analytical Profile
While experimental spectra for this specific molecule are not publicly available, a detailed predictive analysis based on its structure and data from analogous compounds provides a reliable characterization fingerprint.
¹H NMR Spectroscopy (Predicted, 400 MHz, DMSO-d₆)
-
δ 11.5-12.0 ppm (s, 1H, N1-H): The pyrrole N-H proton is expected to be a broad singlet, significantly downfield due to its acidic nature and potential for hydrogen bonding.
-
δ 10.5-11.0 ppm (s, 1H, N6-H): The lactam N-H proton will also appear as a broad singlet in a downfield region.
-
δ 7.2-7.4 ppm (d, 1H, H4): This proton on the pyridine ring, ortho to the pyrrole fusion, will likely be a doublet.
-
δ 7.0-7.2 ppm (t, 1H, H2): The proton at the C2 position of the pyrrole ring.
-
δ 6.4-6.6 ppm (d, 1H, H5): This proton on the pyridine ring, adjacent to the lactam nitrogen, will be a doublet coupled to H4.
-
δ 6.3-6.5 ppm (t, 1H, H3): The proton at the C3 position of the pyrrole ring.
¹³C NMR Spectroscopy (Predicted, 100 MHz, DMSO-d₆)
-
δ ~165 ppm (C7): The carbonyl carbon of the lactam is the most downfield signal.
-
δ ~145 ppm (C7a): Bridgehead carbon.
-
δ ~125-130 ppm (C4, C2): Aromatic carbons.
-
δ ~110-120 ppm (C3a): Bridgehead carbon.
-
δ ~100-110 ppm (C5, C3): Aromatic carbons.
Infrared (IR) Spectroscopy (Predicted, KBr Pellet)
-
3300-3100 cm⁻¹ (broad): Overlapping N-H stretching vibrations from the pyrrole and lactam moieties.
-
~1660 cm⁻¹ (strong): C=O stretching of the six-membered lactam ring. This is a key diagnostic peak.
-
1600-1450 cm⁻¹: C=C and C=N stretching vibrations within the aromatic rings.
-
~1400-1300 cm⁻¹: C-N stretching vibrations.
Mass Spectrometry (MS) (Predicted, ESI+)
-
m/z 135.05 [M+H]⁺: The expected molecular ion peak for the protonated molecule.
-
m/z 107.05 [M+H - CO]⁺: A likely major fragment corresponding to the loss of carbon monoxide from the lactam ring.
-
Further Fragmentation: Subsequent fragmentation would likely involve cleavage of the bicyclic ring system, similar to patterns observed for related azaindoles.[9]
Chemical Reactivity and Applications in Drug Development
The utility of 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one as a synthetic building block stems from its distinct reactive sites, which allow for controlled, site-selective functionalization.
Caption: Primary sites for functionalization on the 6-azaindolinone scaffold.
-
N-1 (Pyrrole) and N-6 (Lactam) Alkylation/Arylation: Both nitrogen atoms are nucleophilic and can be functionalized using standard conditions (e.g., NaH or Cs₂CO₃ with an alkyl/aryl halide). This allows for the introduction of diverse side chains to probe interactions with protein targets and modulate physicochemical properties like solubility and cell permeability.
-
Alpha-Carbon (C5) Chemistry: The methylene group adjacent to the lactam carbonyl (C5) is activated. It can undergo deprotonation with a suitable base, enabling reactions such as aldol condensations with aldehydes to introduce further substituents.[8] This position is critical for extending the molecular framework.
Therapeutic Relevance
The pyrrolopyridine and pyridinone scaffolds are integral to numerous clinically relevant molecules. The pyrrolo[2,3-c]pyridine core has been successfully used to develop potent and reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1), a key target in oncology.[5] Furthermore, the closely related pyrrolo[2,3-d]pyrimidine scaffold is the basis for numerous kinase inhibitors targeting CDK2, CSF1R, and Mps1, which are crucial in cancer cell cycle regulation and proliferation.[4][10][11] The discovery of a pyrrolo[2,3-d]pyridazin-7-one as a potent RIPK1 inhibitor for inflammatory diseases further highlights the therapeutic potential of this class of molecules.[12]
The strategic value of 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one is clear: it provides a rigid, pre-organized core that can be systematically decorated at its N1, N6, and C5 positions to generate libraries of compounds for screening against these and other high-value therapeutic targets.
Conclusion
1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one is more than a simple heterocyclic compound; it is a strategically designed molecular fragment poised for significant impact in medicinal chemistry. While direct experimental data is sparse, a robust understanding of its properties and reactivity can be confidently derived from established chemical principles and analysis of its structural analogs. Its well-defined reactive sites offer multiple handles for synthetic elaboration, making it an ideal starting point for fragment-based campaigns targeting a wide range of diseases. This guide provides the foundational knowledge necessary for researchers to harness the full potential of this valuable scaffold in the pursuit of novel therapeutics.
References
-
Cas 259684-48-5,2-(3-amino-2-methoxypyridin-4-yl)-2 ... - LookChem. (URL: [Link])
-
The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021 - PubMed. (URL: [Link])
-
Discovery of 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivatives as potential receptor-interacting serine/threonine-protein kinase 1 (RIPK1) inhibitors - PubMed. (URL: [Link])
-
Discovery of Pyrrolo[2,3- c ]pyridines as Potent and Reversible LSD1 Inhibitors. (URL: [Link])
-
CAS No 4664-00-0 , pyrrolo[3,4-b]pyridine-5,7-dione - Vvchem ... (URL: [Link])
-
Recent Advances of Pyridinone in Medicinal Chemistry - PMC - PubMed Central. (URL: [Link])
-
6-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one - PubChem. (URL: [Link])
-
Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine) - ResearchGate. (URL: [Link])
-
The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021 | Request PDF - ResearchGate. (URL: [Link])
-
Design, synthesis and biological evaluation of a new class of 7H-pyrrolo[2,3-d]pyrimidine derivatives as Mps1 inhibitors for the treatment of breast cancer - PubMed. (URL: [Link])
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (URL: [Link])
-
7H-Pyrrolo(2,3-d)pyrimidine | C6H5N3 | CID 261591 - PubChem. (URL: [Link])
-
7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro- | C6H4ClN3 | CID 5356682 - PubChem. (URL: [Link])
-
Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors - PMC - NIH. (URL: [Link])
-
3-methyl-6,7-dihydro-1H-pyrrolo[2,3-d]pyrimidine-2,4,5(3H)-trione. (URL: [Link])
-
7-Cyclopentyl-2-hydroxy-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide. (URL: [Link])
-
Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - NIH. (URL: [Link])
-
Synthesis of 6-azaindoles via formal electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of the diversity | Semantic Scholar. (URL: [Link])
-
1H-Pyrrolo[2,3-b]pyridine - the NIST WebBook. (URL: [Link])
-
1,5,7-Trimethyl-2-nitro-imidazo[4,5,d]pyrimidin-4,6-dione - the NIST WebBook. (URL: [Link])
Sources
- 1. targetmol.cn [targetmol.cn]
- 2. biocat.com [biocat.com]
- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 259684-36-1 1,6-Dihydro-7H-pyrrolo[2,3-c]pyridin-7-one AKSci 2187AB [aksci.com]
- 7. 6-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one | C8H8N2O | CID 638578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 1H-Pyrrolo[2,3-b]pyridine [webbook.nist.gov]
- 10. Design, synthesis and biological evaluation of a new class of 7H-pyrrolo[2,3-d]pyrimidine derivatives as Mps1 inhibitors for the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivatives as potential receptor-interacting serine/threonine-protein kinase 1 (RIPK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
